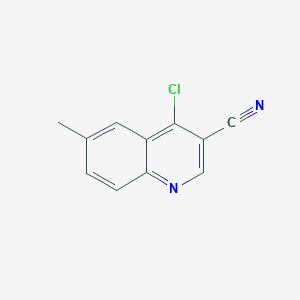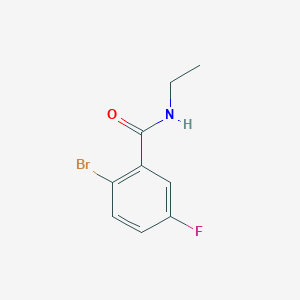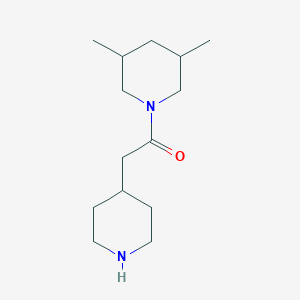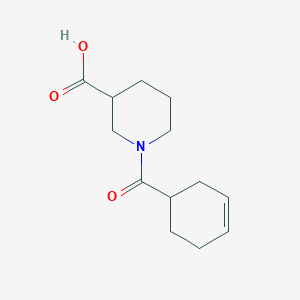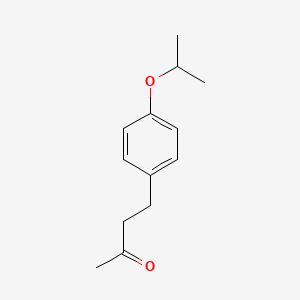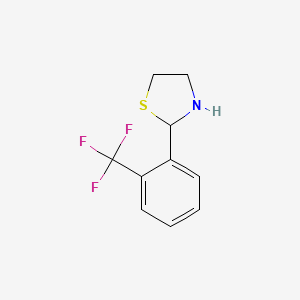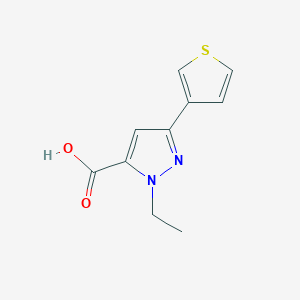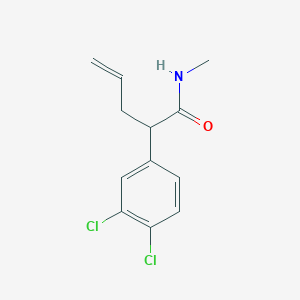
2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one” is a chemical compound with the molecular formula C9H13NO2 . It is also known as a type of chemical entity . This compound is not intended for human or veterinary use and is usually used for research.
Molecular Structure Analysis
The molecular structure of “2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one” consists of 9 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 167.2 g/mol.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Oxazole derivatives have been studied for their potential as antimicrobial agents. The substitution pattern on the oxazole ring can significantly influence the compound’s ability to inhibit the growth of various bacteria and fungi. “2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one” could be synthesized and tested against a range of pathogenic microorganisms to determine its efficacy as an antimicrobial agent .
Anticancer Properties
Research has indicated that certain oxazole derivatives exhibit anticancer activities. By interacting with specific cellular targets, these compounds can inhibit the proliferation of cancer cells. The subject compound may be investigated for its potential to act as a tyrosine kinase inhibitor or to interfere with other pathways involved in cancer cell growth .
Antitubercular Potential
Tuberculosis remains a major global health challenge, and new antitubercular drugs are in high demand. Oxazole derivatives have shown promise in this area, and “2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one” could be a candidate for the development of novel antitubercular therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of oxazole derivatives make them suitable for the treatment of chronic inflammatory diseases. The compound could be assessed for its COX-2 inhibitory activity, which would make it valuable in managing conditions like arthritis .
Antidiabetic Effects
Some oxazole derivatives have been found to possess antidiabetic effects, making them potential candidates for the treatment of diabetes mellitus. “2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one” might be explored for its ability to modulate blood glucose levels and improve insulin sensitivity .
Antiobesity Applications
Obesity is a growing concern worldwide, and compounds that can assist in weight management are of great interest. Oxazole derivatives have been associated with antiobesity effects, possibly through the modulation of lipid metabolism or appetite control. The research compound could be studied for its potential benefits in obesity treatment .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in neutralizing free radicals. Oxazole derivatives can exhibit antioxidant properties, and “2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one” may be evaluated for its capacity to protect cells from oxidative damage .
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are characterized by the progressive loss of neuronal function. Oxazole derivatives have been suggested to have neuroprotective effects, which could be beneficial in the treatment of these conditions. The compound’s potential to preserve neuronal health could be an area of significant research interest .
Direcciones Futuras
Oxazole derivatives, including “2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one”, have been gaining interest in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Propiedades
IUPAC Name |
2-ethyl-1-(1,3-oxazol-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7(4-2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEWMQQJORFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642061 |
Source


|
| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
CAS RN |
898759-32-5 |
Source


|
| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
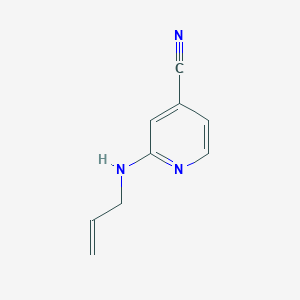
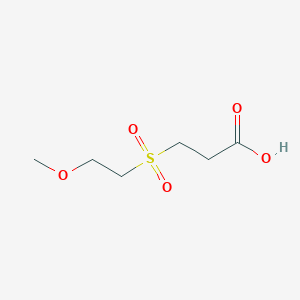
![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)
